tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
This compound is likely to be an organic molecule due to the presence of carbon ©, hydrogen (H), and oxygen (O) atoms. The “tert-Butyl” part suggests a tertiary butyl group (a carbon atom attached to three other carbon atoms). The “7-(trifluoromethyl)” part suggests a trifluoromethyl group (a carbon atom attached to three fluorine atoms) at the 7th position of the isoquinoline ring. The “3,4-dihydroisoquinoline-2(1H)-carboxylate” part suggests a partially saturated isoquinoline ring (a type of heterocyclic aromatic ring) with a carboxylate group (a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group) at the 2nd position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoquinoline ring, which is a type of heterocyclic aromatic ring. The tert-butyl and trifluoromethyl groups would be attached to this ring, likely adding steric bulk and influencing the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the isoquinoline ring, the tert-butyl group, and the trifluoromethyl group. The isoquinoline ring, being aromatic, might undergo electrophilic aromatic substitution reactions. The trifluoromethyl group might be involved in radical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the isoquinoline ring might contribute to its aromaticity and stability. The tert-butyl and trifluoromethyl groups might influence its solubility in different solvents .Scientific Research Applications
Tert-butoxycarbonylation Reagent : "1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI)" is used as a tert-butoxycarbonylation reagent for acidic substrates like phenols, amines, and carboxylic acids, offering high yield and chemoselectivity under mild conditions (Saito, Ouchi, & Takahata, 2006).
Chemical Transformations : "tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate" undergoes reactions with maleic anhydride to form complex compounds useful in organic synthesis (Moskalenko & Boev, 2014).
Cascade Reactions : tert-Butyl compounds are involved in cascade reactions forming complex structures, such as tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates (Ivanov, 2020).
Antitumor Antibiotic Synthesis : "6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic Acid" is a key intermediate in synthesizing antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).
Enzyme Inhibition : tert-Butyl groups have been used in the synthesis of quinazoline antifolates inhibiting thymidylate synthase, which are potential therapeutics (Pawełczak et al., 1989).
Tandem Nucleophilic Addition and Cyclization : These compounds are useful in tandem nucleophilic addition and cyclization reactions, offering a concise and efficient synthesis of 1,2-dihydroisoquinolines (Obika et al., 2007).
Oxidation Coupling : They participate in oxidation coupling processes to prepare various quinoxaline-3-carbonyl compounds (Xie et al., 2019).
Annulation Reactions : These compounds undergo annulation reactions, providing an expedient access to medicinally important isoquinoline heterocycles (Li & Yang, 2005).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . The SM reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
It’s worth noting that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group has been involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The tert-butyl group has been noted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
Result of Action
A compound with a similar structure, a novel benzotriazinyl radical, was prepared and its magneto-structural correlation was investigated .
Action Environment
The success of the sm cross-coupling reaction, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
tert-butyl 7-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2/c1-14(2,3)21-13(20)19-7-6-10-4-5-12(15(16,17)18)8-11(10)9-19/h4-5,8H,6-7,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHPOPICHOVJKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724452 |
Source
|
Record name | tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257855-77-8 |
Source
|
Record name | tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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